molecular formula C17H19FN2O B3075040 (1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime CAS No. 1025610-51-8

(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime

Cat. No.: B3075040
CAS No.: 1025610-51-8
M. Wt: 286.34 g/mol
InChI Key: RMMOKZABXSNVBA-MNDPQUGUSA-N
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Description

(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a useful research compound. Its molecular formula is C17H19FN2O and its molecular weight is 286.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16FN2O\text{C}_{15}\text{H}_{16}\text{F}\text{N}_2\text{O}

This structure features a fluorophenyl group and a trihydroindole moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of indole and oxime have shown effectiveness against various bacterial strains. The specific biological activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully elucidated but is hypothesized based on structural analogs.

Anticancer Potential

Indole derivatives are often investigated for their anticancer properties. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of cell cycle regulators. The presence of the fluorophenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy as an anticancer agent.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Interaction with Receptors : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Induction of Oxidative Stress : Indole derivatives can induce oxidative stress in cells, leading to apoptosis.

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial activity of several indole derivatives against Mycobacterium tuberculosis. While specific data on this compound is limited, related compounds demonstrated significant inhibition at low concentrations (ED50 values around 0.05 mg/mL) .

Study 2: Anticancer Efficacy

In vitro studies involving indole derivatives showed that compounds with structural similarities to this compound were effective against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.02 µM against breast cancer cells . This suggests potential for further exploration into the anticancer properties of our compound.

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant inhibition against M. tuberculosis
AnticancerIC50 = 0.02 µM against breast cancer cells

Properties

IUPAC Name

(Z)-1-(4-fluorophenyl)-N-methoxy-2,6-dimethyl-6,7-dihydro-5H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-11-8-16(19-21-3)15-10-12(2)20(17(15)9-11)14-6-4-13(18)5-7-14/h4-7,10-11H,8-9H2,1-3H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMOKZABXSNVBA-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC=C(C=C3)F)C)C(=NOC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(C=C(N2C3=CC=C(C=C3)F)C)/C(=N\OC)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
Reactant of Route 2
Reactant of Route 2
(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
Reactant of Route 3
Reactant of Route 3
(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
Reactant of Route 4
(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
Reactant of Route 5
(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
Reactant of Route 6
(1-(4-Fluorophenyl)-2,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.